molecular formula C11H13BrFNO B1288962 4-(4-Bromo-2-fluorobenzyl)morpholine CAS No. 338454-98-1

4-(4-Bromo-2-fluorobenzyl)morpholine

Cat. No.: B1288962
CAS No.: 338454-98-1
M. Wt: 274.13 g/mol
InChI Key: OQMLJVPTCMLEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2-fluorobenzyl)morpholine, also known as 4-BFBM, is a heterocyclic compound containing a five-membered ring of one nitrogen atom and four carbon atoms. It is a highly versatile compound that is used in a variety of research and industrial applications. In the laboratory, 4-BFBM is used as an intermediate in the synthesis of other compounds and as a reagent in a variety of reactions. In industry, it is used as a flame retardant, an anti-corrosive agent, and a plasticizer. In the medical field, 4-BFBM has been used in the synthesis of a number of drugs and in the study of biochemical and physiological effects of various compounds.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Benzimidazole derivatives containing morpholine rings, including those related to 4-(4-Bromo-2-fluorobenzyl)morpholine, have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe, Ülker, & Kahveci, 2015).

Structural Analysis and Crystal Structure

  • Research on morpholine derivatives, including 4-fluorobenzyl and 4-methoxyphenyl, focused on their synthesis, spectroscopic, and crystal structure analysis (Banu et al., 2013).

Magnetic Properties

  • The study of ion-pair complexes with 1-(4'-bromo-2'-flourobenzyl) derivatives highlighted their structural and magnetic properties, showcasing a transition from antiferromagnetic to ferromagnetic phase in certain conditions (Ni et al., 2005).

Antifungal Activity

  • Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, similar to this compound, have been synthesized and demonstrated significant antifungal activities (Qu, Li, Xing, & Jiang, 2015).

Intermolecular Interactions

  • Studies on 1,2,4-triazole derivatives, including fluoro derivatives with morpholine, focused on their synthesis, characterization, and analysis of intermolecular interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Cellular Antioxidant Effect

Antiproliferative Activity

  • Compounds like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, structurally similar to this compound, were prepared and evaluated for their antiproliferative activity (Prasad et al., 2018).

Mechanism of Action

The mechanism of action of “4-(4-Bromo-2-fluorobenzyl)morpholine” is not specified in the available resources. It’s important to note that the mechanism of action for a chemical compound largely depends on its intended use, which is not provided for this compound .

Safety and Hazards

This compound is classified as a combustible solid . It’s recommended to avoid dust formation, ingestion, inhalation, and contact with skin or eyes . It’s also advised to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLJVPTCMLEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620010
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-98-1
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromo-2-fluorobenzyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorobenzyl bromide (3.0 g) and morpholine (2.15 ml) were stirred in dimethylformamide (30 ml) at ambient temperature for 18 h. The mixture was partitioned between diethyl ether (80 ml) and water (80 ml). The aqueous phase was extracted further with diethyl ether (80 ml) and the combined organic phases were dried (magnesium sulfate) and concentrated in vacuo. The residue was purified by column chromatography, eluting with a gradient of 0–30% ethyl acetate/iso-hexane to give the product as a colourless oil (2.92 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-bromo-1-(bromomethyl)-2-fluorobenzene (600 mg, 2.24 mmol) was dissolved in DMF (8 mL), and KI (400 mg, 2.46 mmol) was added and morpholine (0.78 mL, 8.96 mmol) was added, followed by stirring at 60° C. for 13 hours. When the reaction was completed, the reaction mixture was concentrated under reduced pressure to remove DMF, and extracted two times or more with ethyl acetate and brine. The organic layer was treated with sodium sulfate to remove extra water, and then concentrated under reduced pressure, followed by column chromatography using 30% ethyl acetate/hexane, to give 4-(4-bromo-2-fluorobenzyl)morpholine (278 mg, 1.01 mmol) with a yield of 45%.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.